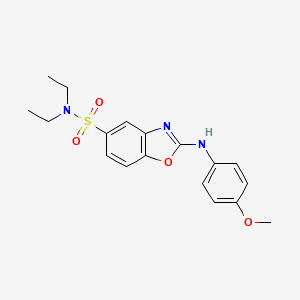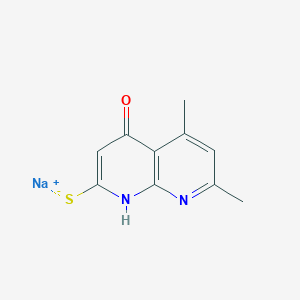
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CR8, and it has been found to have several applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have several applications in scientific research. It has been used as a potent inhibitor of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. This compound has also been found to have anti-inflammatory effects, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves its inhibition of CDKs. CDKs are enzymes that regulate the progression of the cell cycle, and their dysregulation has been implicated in the development of cancer. By inhibiting CDKs, (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. This inhibition prevents the progression of the cell cycle and can lead to the apoptosis of cancer cells. Additionally, (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have anti-inflammatory effects, which may be due to its ability to inhibit CDKs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potent inhibition of CDKs. This makes it a useful tool for studying the cell cycle and the regulation of CDKs. However, one limitation of using this compound is that it may have off-target effects, which could lead to unintended consequences in experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One direction is the development of more potent CDK inhibitors based on this compound. Another direction is the study of the anti-inflammatory effects of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, and its potential use as a treatment for inflammatory diseases. Additionally, the use of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in combination with other drugs for cancer treatment could also be explored.
Conclusion:
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has several applications in scientific research. Its potent inhibition of CDKs makes it a useful tool for studying the cell cycle and the regulation of CDKs. Additionally, its anti-inflammatory effects make it a potential treatment for inflammatory diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and it could have significant implications for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps. The first step is the synthesis of 2,4-dimethoxybenzaldehyde, which is then reacted with malononitrile to form 2,4-dimethoxyphenylacetonitrile. This compound is then reacted with iodobenzene to form (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLJSLHQMKKWQC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)

![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)